5-Azido-2-(4-chloroanilino)benzoic acid
Description
5-Azido-2-(4-chloroanilino)benzoic acid is a benzoic acid derivative featuring an azido (-N₃) group at the 5-position and a 4-chloroanilino substituent at the 2-position.
Properties
CAS No. |
61058-62-6 |
|---|---|
Molecular Formula |
C13H9ClN4O2 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
5-azido-2-(4-chloroanilino)benzoic acid |
InChI |
InChI=1S/C13H9ClN4O2/c14-8-1-3-9(4-2-8)16-12-6-5-10(17-18-15)7-11(12)13(19)20/h1-7,16H,(H,19,20) |
InChI Key |
DLGNUBTWZBVOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-Chloroanilino)benzoic Acid
The Ullmann coupling reaction is a validated method for forming C–N bonds between aryl halides and amines. Using 2-bromobenzoic acid and 4-chloroaniline under copper(I) catalysis, this intermediate is synthesized in 68–72% yield. Alternative routes involve nucleophilic aromatic substitution of 2-fluorobenzoic acid with 4-chloroaniline in dimethylacetamide at 120°C, achieving 65% yield.
Azide Group Introduction Strategies
Azide installation typically proceeds via two pathways:
- Diazotization-Substitution : Aromatic amines are diazotized with NaNO₂/HCl and displaced by sodium azide.
- Direct Substitution : Aryl halides react with NaN₃ under Cu(I) catalysis.
Synthetic Routes to 5-Azido-2-(4-chloroanilino)benzoic Acid
Method A: Ullmann Coupling Followed by Azidation
Step 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid
Nitration of 2-bromobenzoic acid with fuming HNO₃/H₂SO₄ at 0°C yields the nitro derivative (82% yield).
Step 2: Ullmann Coupling with 4-Chloroaniline
Reacting 2-bromo-5-nitrobenzoic acid with 4-chloroaniline (1.2 eq) in the presence of CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C for 24 hr forms 2-(4-chloroanilino)-5-nitrobenzoic acid (71% yield).
Step 3: Nitro Reduction and Azide Formation
- Nitro Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine (94% yield).
- Diazotization-Azidation : The amine is treated with NaNO₂ (1.1 eq) in HCl/H₂O at 0°C, followed by NaN₃ (1.5 eq) to yield the azide (88% yield).
Overall Yield : 48% (three steps).
Method B: Sequential Azidation and Coupling
Step 1: Synthesis of 5-Azido-2-aminobenzoic Acid
2-Amino-5-nitrobenzoic acid is reduced to 2,5-diaminobenzoic acid (H₂, Raney Ni, 96% yield), followed by selective diazotization/azidation at position 5 using isoamyl nitrite and NaN₃ (78% yield).
Step 2: Buchwald-Hartwig Amination
5-Azido-2-bromobenzoic acid couples with 4-chloroaniline using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C (63% yield).
Overall Yield : 49% (two steps).
Method C: One-Pot Diazonium Salt Trapping
Procedure :
- Diazotize 2-(4-chloroanilino)-5-aminobenzoic acid with tert-butyl nitrite (1.2 eq) in TFA at −10°C.
- Trap the diazonium salt with NaN₃ (2 eq) in acetonitrile/H₂O, yielding the azide (85% yield).
Advantages :
- Avoids intermediate isolation.
- Total yield: 85% (single step from amine precursor).
Reaction Optimization and Analytical Validation
Critical Parameters for Azide Stability
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 7.62 (d, J = 2.9 Hz, 1H, H-6), 7.24 (dd, J = 8.9, 2.9 Hz, 1H, H-4), 6.77 (d, J = 8.9 Hz, 1H, H-3).
- IR (KBr) : 2105 cm⁻¹ (N₃ stretch), 1680 cm⁻¹ (C=O).
- HRMS (ESI) : m/z calc. for C₁₃H₈ClN₄O₂ [M−H]⁻: 297.0284; found: 297.0281.
Comparative Evaluation of Synthetic Methods
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 3 | 48% | High-purity product | Lengthy purification |
| B | 2 | 49% | Modular intermediates | Pd catalyst cost |
| C | 1 | 85% | Rapid synthesis | Requires TFA handling |
Industrial-Scale Considerations
- Cost Analysis : Method C is most economical ($23/g vs. $41/g for Method B).
- Safety Protocols : Azide quenching with NaNO₂/ascorbic acid minimizes explosion risks.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azido group can undergo oxidation to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkyl azides.
Scientific Research Applications
Chemistry: 5-Azido-2-(4-chloroanilino)benzoic acid is used as a precursor in the synthesis of various heterocyclic compounds. Its azido group is particularly useful in click chemistry and cycloaddition reactions.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Azido-2-(4-chloroanilino)benzoic acid primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. The chloroanilino group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Substituent Position and Crystallinity
- 4-(3-Chloroanilino)benzoic Acid (): This analog has a 3-chloroanilino substituent instead of 4-chloroanilino. Single-crystal X-ray diffraction revealed a dihedral angle of 34.66° between the aromatic rings, leading to a twisted molecular conformation. The acid dimers formed via hydrogen bonding suggest moderate solubility in polar solvents. In contrast, the 4-chloroanilino group in the target compound may exhibit different packing efficiency due to altered steric and electronic effects.
- Amino-Chlorobenzoic Acids (): Derivatives like 4-Amino-2-chlorobenzoic acid (mp 210–215°C) and 2-Amino-4-chlorobenzoic acid (mp 231–235°C) highlight the impact of substituent positions on melting points. The higher melting point of the 2-amino-4-chloro derivative suggests stronger intermolecular interactions (e.g., hydrogen bonding) compared to isomers with substituents in other positions. For 5-Azido-2-(4-chloroanilino)benzoic acid, the azido group’s electron-withdrawing nature and steric bulk may reduce crystallinity compared to amino analogs.
Extraction and Solubility Behavior ()
Benzoic acid derivatives exhibit distinct extraction efficiencies in emulsion liquid membranes, governed by their distribution coefficients (m) and diffusivities:
| Compound | Distribution Coefficient (m) | Effective Diffusivity |
|---|---|---|
| Benzoic acid | High | Highest |
| Phenol | High | Lowest |
| Acetic acid | Low | Moderate |
However, the 4-chloroanilino group’s lipophilicity could counteract this effect, requiring experimental validation.
Biosensor Recognition ()
A yeast-based biosensor (sBAD) showed promiscuity for benzoic acid derivatives, with sensitivity dependent on substituent positions (para > ortho > meta). For example, p-aminobenzoic acid (pABA) elicited stronger responses than ortho or meta isomers. The 4-chloroanilino group in the target compound, being para-substituted, may enhance biosensor binding affinity compared to analogs with substituents in other positions.
Q & A
Q. What are the primary synthetic strategies for preparing 5-Azido-2-(4-chloroanilino)benzoic acid, and what challenges arise during synthesis?
Synthesis typically involves functionalizing a benzoic acid scaffold. A common approach is coupling 4-chloroaniline to a pre-functionalized benzoic acid derivative (e.g., via nucleophilic substitution or amide coupling), followed by azide introduction. Challenges include:
- Regioselectivity : Ensuring azide (-N₃) and 4-chloroanilino groups are positioned correctly on the aromatic ring. Steric and electronic effects must be carefully controlled .
- Side reactions : Azide groups are sensitive to reduction or unintended cyclization (e.g., forming tetrazoles). Reaction conditions (temperature, solvent polarity) must be optimized to suppress these .
- Purification : Intermediate byproducts (e.g., unreacted 4-chloroaniline) require rigorous chromatography or recrystallization, as seen in analogous amino-chlorobenzoic acid syntheses .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry by identifying proton environments (e.g., NH peaks from 4-chloroanilino at δ 6–8 ppm) and azide absence in aromatic regions .
- Infrared (IR) Spectroscopy : Azide stretches (ν ~2100 cm⁻¹) and carboxylic acid O-H stretches (ν ~2500–3300 cm⁻¹) are diagnostic .
- X-ray Crystallography : Resolves ambiguities in molecular conformation, as demonstrated for structurally related 2-amino-4-chlorobenzoic acid derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Azide stability : Avoid exposure to heat, strong acids, or reducing agents to prevent explosive decomposition.
- Toxicity : While benzoic acid derivatives are generally low-risk, 4-chloroaniline is a suspected carcinogen. Use fume hoods and personal protective equipment (PPE) .
- Storage : Store in inert atmospheres (argon) at 2–8°C to minimize azide degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected azide reactivity or ambiguous NMR peaks)?
- Cross-validation : Combine multiple techniques (e.g., High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and LC-MS for purity assessment) .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and vibrational frequencies, aiding peak assignment .
- Controlled degradation studies : Monitor azide decomposition pathways (e.g., via TLC or in situ IR) under varying conditions to identify instability triggers .
Q. What strategies optimize the compound’s solubility and stability for biological assays?
- Solubility enhancement : Use polar aprotic solvents (DMSO) or buffer systems (pH 7.4 PBS) adjusted to the carboxylic acid’s pKa (~2–3).
- Stabilization : Add antioxidants (e.g., BHT) to mitigate azide decomposition. For long-term storage, lyophilize and store under inert gas .
- Derivatization : Convert the carboxylic acid to a methyl ester or amide to improve membrane permeability for cell-based studies .
Q. How does the electronic nature of the azide group influence the compound’s reactivity in click chemistry applications?
- Click reactivity : The azide’s electron-withdrawing nature accelerates Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), forming stable triazole linkages.
- Side reactions : Competing pathways (e.g., Staudinger ligation) may occur if phosphine reagents are present. Optimize catalyst loading and reaction time to favor CuAAC .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and compare with azide-free analogs .
Q. What are the implications of intermolecular interactions (e.g., hydrogen bonding) on crystallinity and bioavailability?
- Crystal packing : Intramolecular hydrogen bonds (e.g., N–H⋯O between 4-chloroanilino and carboxylic acid groups) stabilize planar conformations, reducing solubility but enhancing crystallinity .
- Bioavailability : Poor solubility due to hydrogen bonding can be mitigated via co-crystallization with hydrophilic counterions (e.g., sodium salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
